N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide
Description
Nomenclature and Synonyms
This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as N-(4-hydroxyphenyl)-2-methylprop-2-enamide. The compound’s structure comprises a methacrylamide group (CH₂=C(CH₃)CONH–) bonded to a para-hydroxyphenyl moiety. Alternative designations include:
- Alflutinib Impurity 15 : A recognized byproduct in the synthesis of the tyrosine kinase inhibitor alflutinib.
- 4′-Hydroxy-2-methylacrylanilide : Emphasizes the acrylanilide backbone with a hydroxyl substituent.
- P-Hydroxymethacrylanilide : A trivial name highlighting the hydroxyphenyl and methacrylamide groups.
The compound is cataloged under CAS Registry Number 19243-95-9 and has a PubChem CID of 29520. Its SMILES notation (CC(=C)C(=O)NC₁=CC=C(O)C=C₁) and InChI key (XZSZONUJSGDIFI-UHFFFAOYSA-N) provide precise representations of its atomic connectivity.
Historical Context and Discovery
This compound emerged in the late 20th century alongside advances in polymer science. Early synthetic routes involved the condensation of methacryloyl chloride with 4-aminophenol in anhydrous solvents, a method refined through the use of catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The compound gained prominence as a monomer for producing poly(methacrylamide) derivatives, which exhibit enhanced thermal stability compared to conventional acrylate polymers.
A pivotal study in 1993 demonstrated its utility in synthesizing N-[4-(4-methoxyphenylacetyloxy)phenyl]methacrylamide, a precursor for photoresponsive polymers. This work laid the groundwork for applications in drug delivery systems and optoelectronic materials.
Relevance in Contemporary Chemical Research
In modern research, this compound serves two primary roles:
- Polymer Chemistry : As a monomer, it enables the synthesis of copolymers with tailored glass transition temperatures (Tg) and solubility profiles. For example, copolymerization with acrylonitrile yields materials with Tg values exceeding 120°C, suitable for high-temperature applications.
- Pharmaceutical Intermediates : The compound is a key intermediate in synthesizing kinase inhibitors, including alflutinib. Its structural similarity to active pharmaceutical ingredients (APIs) makes it valuable for impurity profiling and quality control.
Recent investigations have explored its potential in creating hydrogels for biomedical applications. These networks, formed via free-radical polymerization, exhibit pH-dependent swelling behavior, enabling controlled drug release.
Overview of Research Objectives and Scope
Current research objectives focus on:
- Optimizing Synthetic Protocols : Enhancing yield and purity through green chemistry approaches, such as microwave-assisted synthesis.
- Expanding Material Applications : Developing stimuli-responsive polymers for use in sensors and smart coatings.
- Mechanistic Studies : Elucidating the compound’s reactivity in radical polymerization processes using density functional theory (DFT) calculations.
The following table summarizes critical physicochemical properties of this compound:
| Property | Value | Source |
|---|---|---|
| Melting Point | 154–157°C | |
| Boiling Point | 390.2±34.0°C (Predicted) | |
| Density | 1.190±0.06 g/cm³ | |
| Solubility | Soluble in acetone | |
| pKa | 9.98±0.26 (Predicted) |
Properties
CAS No. |
149450-95-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-8(2)11(14)12-7-9-3-5-10(13)6-4-9/h3-6,13H,1,7H2,2H3,(H,12,14) |
InChI Key |
JTTQHULDOYENAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Reagents :
- 4-Hydroxybenzylamine (1.0 equiv)
- Methacryloyl chloride (1.2 equiv)
- Triethylamine (TEA, 2.0 equiv) as a base
- Anhydrous dichloromethane (DCM) as the solvent
Procedure :
- Dissolve 4-hydroxybenzylamine in DCM under nitrogen atmosphere.
- Cool the solution to 0°C and add TEA dropwise to scavenge HCl.
- Introduce methacryloyl chloride slowly to minimize side reactions.
- Warm to room temperature and stir for 4–6 hours.
- Quench the reaction with ice water, extract with DCM, and dry over anhydrous Na₂SO₄.
- Purify the crude product via column chromatography (ethyl acetate/hexane, 3:7) or recrystallization from acetone/methanol.
Yield and Purity :
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
- Deprotonation : TEA deprotonates the amine, enhancing its nucleophilicity.
- Acyl Transfer : The amine attacks methacryloyl chloride, displacing chloride and forming the amide bond.
Side reactions, such as O-acylation of the phenolic hydroxyl group, are minimized by maintaining low temperatures and stoichiometric excess of TEA.
Coupling Agent-Mediated Synthesis Using DCC/DMAP
Carbodiimide-mediated coupling offers a robust alternative for synthesizing this compound, particularly when handling moisture-sensitive reagents. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate methacrylic acid for amide bond formation.
Reaction Protocol
Reagents :
- Methacrylic acid (1.1 equiv)
- 4-Hydroxybenzylamine (1.0 equiv)
- DCC (1.1 equiv)
- DMAP (0.1 equiv)
- p-Toluenesulfonic acid (PTS, 0.1 equiv)
- Dichloromethane/acetone (1:1 v/v) as the solvent
Procedure :
- Activate methacrylic acid by stirring with DCC in the solvent mixture for 30 minutes at 0°C.
- Add 4-hydroxybenzylamine, DMAP, and PTS to the activated acid.
- Stir the reaction at room temperature for 12–18 hours under nitrogen.
- Filter off dicyclohexylurea byproduct and concentrate the filtrate.
- Recrystallize the residue from acetone/methanol to obtain pure product.
Yield and Purity :
Mechanistic Insights
DCC converts methacrylic acid into a reactive O-acylisourea intermediate, which reacts with the amine to form the amide. DMAP accelerates the reaction by stabilizing the transition state, while PTS enhances proton transfer efficiency.
Comparative Analysis of Synthesis Methods
| Parameter | Acylation with Methacryloyl Chloride | DCC/DMAP Coupling |
|---|---|---|
| Yield | 65–75% | 85–90% |
| Reaction Time | 4–6 hours | 12–18 hours |
| Byproducts | HCl (neutralized by TEA) | Dicyclohexylurea |
| Purification | Column chromatography or recrystallization | Recrystallization |
| Scalability | Moderate | High |
| Cost Efficiency | High (low reagent cost) | Moderate (DCC cost) |
Advantages and Limitations
- Acylation Method : Faster and cost-effective but requires careful handling of acyl chloride.
- Coupling Method : Higher yields and milder conditions but generates stoichiometric byproducts.
Optimization Strategies for Industrial-Scale Production
Solvent Selection
Catalyst Screening
Temperature Control
- Low Temperatures (0–5°C) : Suppress O-acylation side reactions.
- Room Temperature : Balances reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to various biological targets. Additionally, the methacrylamide moiety can undergo polymerization reactions, leading to the formation of functionalized polymers with specific properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
N-(2-Arylethyl)-2-methylprop-2-enamides
These compounds share the methacrylamide core but differ in aryl substituents. Examples include:
- N-(2-(4-Fluorophenyl)ethyl)-2-methylprop-2-enamide
- N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide
Key Differences :
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance reaction yields in N-acylation compared to electron-withdrawing halogens (-F, -Cl) .
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide
Isolated from Citrus plants, this compound replaces the prop-2-enamide with a but-2-enamide group. The extended alkyl chain increases lipophilicity (logP ≈ 2.8 vs.
Extended Carbon Chains and Functional Groups
(E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
This derivative features a long aliphatic chain (non-6-enamide) and a methoxy-hydroxyphenyl group. The extended chain elevates molecular weight (MW: 307.4 vs. 177.2) and logP (≈4.2), suggesting improved bioavailability for venous disease treatment .
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide
With dual hydroxyphenyl-methoxy groups, this compound exhibits enhanced hydrogen bonding capacity, which may improve binding to targets like cyclooxygenase-2 (COX-2) compared to the monohydroxyl target compound .
Analogues with Alternative Backbones
N-(4-Hydroxyphenyl)maleimide
Replacing the acrylamide with a maleimide backbone introduces electrophilicity, enabling covalent binding to cysteine residues in enzymes. This compound inhibits monoacylglycerol lipase (MGL) with an IC₅₀ of 12.9 μM, whereas acrylamides typically act via non-covalent mechanisms .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | MW (g/mol) | logP | Melting Point (°C) | Key Feature(s) |
|---|---|---|---|---|---|
| N-(4-Hydroxyphenyl)methacrylamide | C₁₀H₁₁NO₂ | 177.20 | 1.9 | 154 | Hydroxyphenyl, acrylamide |
| N-(2-(4-Methoxyphenyl)ethyl)methacrylamide | C₁₃H₁₇NO₂ | 219.28 | 2.3 | N/A | Methoxy group, higher yield |
| N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide | C₁₂H₁₅NO₂ | 205.25 | 2.8 | N/A | Extended alkyl chain |
| (E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | C₁₈H₂₅NO₃ | 307.40 | 4.2 | N/A | Long aliphatic chain |
Biological Activity
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This article explores the compound's chemical properties, biological functions, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyphenyl group that can interact with various biological targets. The amide moiety allows for hydrogen bonding, enhancing its interaction with enzymes and receptors which may modulate their activity.
Biological Activities
1. Antioxidant Activity
Research has shown that compounds with hydroxyphenyl groups often exhibit significant antioxidant properties. For instance, a study indicated that similar compounds demonstrated effective inhibition of oxidative stress markers in cellular models . The antioxidant activity is crucial for protecting cells from damage caused by free radicals.
2. Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. The hydroxy group can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
3. Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various pathogens. Studies indicate that derivatives with similar structures can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyphenyl group facilitates binding to active sites on enzymes such as tyrosinase, leading to inhibition of melanin biosynthesis, which is relevant in treating skin disorders like hyperpigmentation . Additionally, the amide group enhances the compound's solubility and bioavailability.
Case Studies
-
Antioxidant Evaluation
- Study : A series of phenolic compounds were synthesized and tested for antioxidant capacity using DPPH radical scavenging assays.
- Findings : Compounds with hydroxy groups exhibited higher scavenging activity compared to their non-hydroxylated counterparts, confirming the role of hydroxyl groups in enhancing antioxidant properties.
-
Anti-inflammatory Activity
- Study : The effect of this compound on cytokine release was evaluated in vitro.
- Results : The compound significantly reduced IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
-
Antimicrobial Testing
- Study : The antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, showcasing its potential as a lead compound for antibiotic development.
Data Tables
| Biological Activity | Assay Method | Results |
|---|---|---|
| Antioxidant | DPPH Scavenging | High activity compared to controls |
| Anti-inflammatory | Cytokine Release Assay | Significant reduction in IL-6 and TNF-alpha |
| Antimicrobial | MIC Testing | MIC = 32 µg/mL against S. aureus and E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
